

Synthesis of 3-Chloro-6-iodopyridazine from 3,6-dichloropyridazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-6-iodopyridazine

Cat. No.: B154529

[Get Quote](#)

Synthesis of 3-Chloro-6-iodopyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **3-chloro-6-iodopyridazine** from the readily available starting material, 3,6-dichloropyridazine. This transformation is a crucial step in the synthesis of various biologically active molecules and functional materials. The core of this process lies in a selective halogen exchange reaction, a fundamental tool in organic synthesis.

Reaction Principle: The Finkelstein Reaction

The conversion of 3,6-dichloropyridazine to **3-chloro-6-iodopyridazine** is achieved through a nucleophilic aromatic substitution, specifically a variation of the Finkelstein reaction. In this reaction, a chloride atom on the pyridazine ring is displaced by an iodide ion. The reaction is driven to completion by the use of an excess of the iodide source and often by the precipitation of the resulting chloride salt in the chosen solvent. The selectivity for mono-substitution at the 6-position is governed by the electronic properties of the pyridazine ring.

Experimental Protocol

This section provides a detailed methodology for the synthesis of **3-chloro-6-iodopyridazine** based on established procedures for halogen exchange on pyridazine systems.

Materials:

- 3,6-Dichloropyridazine
- Sodium Iodide (NaI)
- N,N-Dimethylformamide (DMF)
- Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Dichloromethane (CH_2Cl_2)
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Thin-layer chromatography (TLC) apparatus
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium iodide (1.5 - 2.0 eq).

- Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C and stir vigorously under a nitrogen atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature. Quench the reaction by pouring it into a stirred aqueous solution of sodium thiosulfate to reduce any excess iodine.
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
- Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining DMF and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure **3-chloro-6-iodopyridazine**.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of **3-chloro-6-iodopyridazine**.

Table 1: Reactant and Product Properties

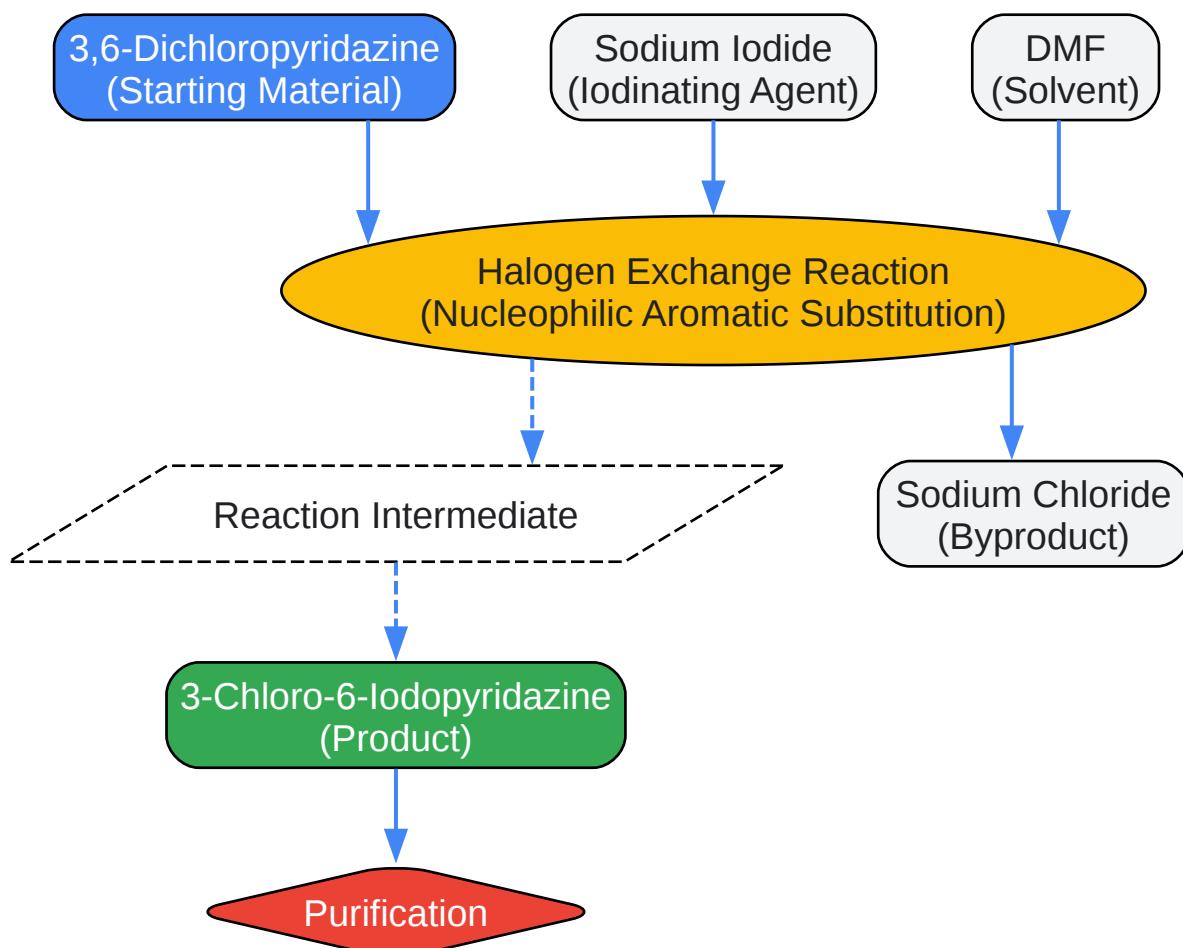
Compound	Molecular Formula	Molar Mass (g/mol)	Appearance	Melting Point (°C)
3,6-Dichloropyridazine	C ₄ H ₂ Cl ₂ N ₂	148.98	White to off-white solid	68-70
3-Chloro-6-iodopyridazine	C ₄ H ₂ ClIN ₂	240.43	Solid	N/A

Table 2: Typical Reaction Parameters and Yields

Parameter	Value
Stoichiometry (3,6-dichloropyridazine : NaI)	1 : 1.5 - 2.0
Solvent	N,N-Dimethylformamide (DMF)
Reaction Temperature	100 - 150 °C
Reaction Time	4 - 24 hours
Typical Yield	60 - 85%

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of **3-chloro-6-iodopyridazine**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **3-chloro-6-iodopyridazine**.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of the key steps in the synthesis.

[Click to download full resolution via product page](#)

Caption: Key steps and components in the synthesis of **3-chloro-6-iodopyridazine**.

- To cite this document: BenchChem. [Synthesis of 3-Chloro-6-Iodopyridazine from 3,6-dichloropyridazine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154529#synthesis-of-3-chloro-6-iodopyridazine-from-3-6-dichloropyridazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com